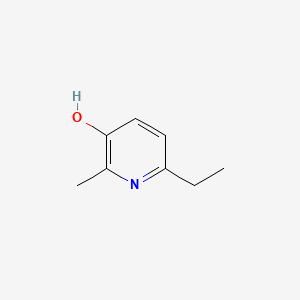![molecular formula C17H27N3O17P2 B1218782 [3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate CAS No. 528-04-1](/img/structure/B1218782.png)
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .
准备方法
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate can be produced through various methods, including chemical, enzymatic, chemoenzymatic, and fermentative processes. One common method involves the chemical synthesis of uridine diphosphate-N-acetylglucosamine in five steps, yielding an overall efficiency of 15% . Enzymatic synthesis involves the use of N-acetyl-glucosamine-1-phosphate and uridine triphosphate, achieving a 60% yield . Industrial production often employs whole-cell catalysis using Saccharomyces cerevisiae, optimizing conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels to enhance yield and efficiency .
化学反应分析
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate undergoes various chemical reactions, including glycosylation, where it acts as a donor of N-acetylglucosamine residues. This compound is involved in intracellular signaling and the formation of nuclear pores. Common reagents used in these reactions include uridine triphosphate and N-acetyl-glucosamine-1-phosphate . The major products formed from these reactions are glycosaminoglycans, proteoglycans, and glycolipids .
科学研究应用
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate has extensive applications in scientific research. In chemistry, it is used in the synthesis of complex carbohydrates and glycoproteins. In biology, it plays a role in cellular signaling and the regulation of metabolic pathways. In medicine, it is involved in the development of pharmaceuticals targeting glycosylation processes. Industrially, it is used in the production of biopolymers and functional materials .
作用机制
The mechanism of action of uridine diphosphate-N-acetylglucosamine involves its role as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The molecular targets include glycosyltransferases and other enzymes involved in glycosylation pathways .
相似化合物的比较
[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate is similar to other nucleotide sugars such as uridine diphosphate-glucose and uridine diphosphate-galactose. it is unique in its role as a donor of N-acetylglucosamine residues, which are critical for the biosynthesis of glycosaminoglycans and other complex carbohydrates. Similar compounds include uridine diphosphate-glucose, uridine diphosphate-galactose, and uridine diphosphate-glucuronic acid .
属性
CAS 编号 |
528-04-1 |
|---|---|
分子式 |
C17H27N3O17P2 |
分子量 |
607.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI 键 |
LFTYTUAZOPRMMI-CFRASDGPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
物理描述 |
Solid |
同义词 |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)











![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)
